3-Hydroxy-6-octenoic acid
Description
Structure
3D Structure
Properties
CAS No. |
128940-64-7 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(E)-3-hydroxyoct-6-enoic acid |
InChI |
InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h2-3,7,9H,4-6H2,1H3,(H,10,11)/b3-2+ |
InChI Key |
UYHGBTRCKCDOGE-UHFFFAOYSA-N |
SMILES |
CC=CCCC(CC(=O)O)O |
Isomeric SMILES |
C/C=C/CCC(CC(=O)O)O |
Canonical SMILES |
CC=CCCC(CC(=O)O)O |
Synonyms |
3-HOEA 3-hydroxy-6-octenoic acid |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of 3 Hydroxy 6 Octenoic Acid
Microbial Biogenesis and Accumulation
Microorganisms, particularly bacteria belonging to the genus Pseudomonas, are known to synthesize and accumulate 3-hydroxy-6-octenoic acid. This accumulation is often in the form of polyhydroxyalkanoates (PHAs), which are intracellular storage polymers.
Role as a Monomer in Unsaturated Polyhydroxyalkanoate Biosynthesis in Pseudomonas Species
This compound serves as a monomer unit in the biosynthesis of unsaturated medium-chain-length polyhydroxyalkanoates (MCL-PHAs) in various Pseudomonas species. researchgate.netresearchgate.nettaylorandfrancis.com These biopolymers are accumulated by bacteria as carbon and energy reserves, especially under conditions of nutrient limitation. nih.gov The incorporation of unsaturated monomers like this compound into the PHA backbone imparts unique properties to the resulting polymer, such as increased flexibility and reactivity, making them attractive for various applications. researchgate.net The composition of the PHA, including the proportion of this compound, can be influenced by the carbon source provided to the bacteria during cultivation. nih.govnih.gov For instance, when Pseudomonas oleovorans is grown on specific unsaturated fatty acids, it can produce polyesters containing mainly unsaturated C8 units. taylorandfrancis.com
Identification of Specific Microorganisms Involved in its Production
Several species of Pseudomonas have been identified as producers of PHAs containing this compound. Notable among these are:
Pseudomonas putida : Strains of P. putida have been shown to produce MCL-PHAs with unsaturated monomers. researchgate.netnih.govethz.ch For example, Pseudomonas putida GPo1 (formerly known as Pseudomonas oleovorans) can produce MCL-PHAs from various alkanes and alkenes. researchgate.net
Pseudomonas oleovorans : This species is well-documented for its ability to synthesize unsaturated PHAs. researchgate.nettaylorandfrancis.com When fed with this compound as the sole carbon source, it produces polyesters primarily composed of unsaturated C8 units. taylorandfrancis.com
Pseudomonas aeruginosa : This species also has the capability to produce PHAs with unsaturated monomers, although the specificity and yield may differ from that of P. putida. researchgate.net
Pseudomonas chlororaphis : This bacterium can synthesize MCL-PHAs from various carbon sources, including vegetable oils. cdnsciencepub.com
The table below summarizes some of the Pseudomonas species known to produce PHAs containing this compound and the typical carbon sources utilized.
| Microorganism Species | Type of PHA Produced | Common Carbon Sources |
| Pseudomonas putida | Unsaturated MCL-PHA | Soybean oil, Oleic acid, Octanoic acid |
| Pseudomonas oleovorans | Unsaturated MCL-PHA | 10-undecenoic acid, Octanoic acid, this compound |
| Pseudomonas aeruginosa | Unsaturated MCL-PHA | Plant oils |
| Pseudomonas chlororaphis | MCL-PHA | Vegetable oils, Free fatty acids |
Biosynthesis as a Key Intermediate in Complex Natural Products
Beyond its role as a PHA monomer, this compound is a crucial intermediate in the biosynthetic pathways of several complex and medicinally important natural products.
Precursor Role in Cyclosporin (B1163) A Component Biogenesis (e.g., (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid, MeBmt)
The immunosuppressive drug Cyclosporin A, produced by the fungus Tolypocladium inflatum, contains an unusual C9 amino acid called (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid, also known as MeBmt. nih.govnih.govacs.orgontosight.ai The biosynthesis of MeBmt proceeds through a polyketide pathway where a derivative of this compound, specifically 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, has been identified as a key intermediate. nih.govresearchgate.net This intermediate is formed from the assembly of smaller building blocks, acetyl-CoA and malonyl-CoA, and undergoes subsequent enzymatic modifications, including methylation, to form the final MeBmt structure. nih.gov The MeBmt residue is a critical structural feature for the biological activity of Cyclosporin A. nih.govbohrium.com
Formation in Other Fungal and Microbial Systems (e.g., Neocosmospora vasinfecta producing 2-acetylamino-3-hydroxy-4-methyl-6-octenoic acid)
The formation of derivatives of this compound is not limited to the producer of Cyclosporin A. The fungus Neocosmospora vasinfecta has been found to produce (2S,3R,4R,6E)-2-acetylamino-3-hydroxy-4-methyl-6-octenoic acid. tandfonline.comphytobank.caphytobank.catandfonline.com This compound is a novel amino acid that is a homologue of MeBmt found in Cyclosporin A. tandfonline.com Its discovery indicates that the biosynthetic machinery for producing such modified fatty acids exists in other fungal species as well.
Enzymatic Mechanisms and Polyketide Synthase Involvement in Natural Product Synthesis
The biosynthesis of this compound and its derivatives in the context of natural products like Cyclosporin A is a multi-step enzymatic process. nih.gov At the core of this process is a large, multifunctional enzyme known as a polyketide synthase (PKS). asm.orgnih.govnih.gov The PKS enzyme catalyzes the sequential condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to build the carbon backbone of the molecule. nih.govepa.gov In the case of MeBmt biosynthesis, the Bmt polyketide synthase shows optimal activity with acetyl-CoA, malonyl-CoA, and S-adenosylmethionine as substrates. nih.gov The intermediates of the reaction remain bound to the enzyme throughout the assembly process. epa.gov The resulting polyketide chain undergoes a series of modifications, including reductions and methylation, to yield the final 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid intermediate. nih.gov This intermediate is then further processed and incorporated into the final natural product by other enzymes, such as non-ribosomal peptide synthetases (NRPSs) in the case of Cyclosporin A. asm.orgnih.gov
Biotechnological Production and Metabolic Engineering of 3 Hydroxy 6 Octenoic Acid
Engineered Microbial Systems for Enhanced Production
The production of 3-hydroxy-6-octenoic acid and related medium-chain 3-hydroxy fatty acids often leverages the inherent metabolic pathways of microorganisms, which are then enhanced through genetic engineering. Pseudomonas species, in particular, are known for their ability to produce polyhydroxyalkanoates (PHAs), which are polyesters of (R)-3-hydroxyalkanoic acids. ethz.chnih.gov These bacteria can serve as natural producers, and their metabolic pathways provide a blueprint for engineering other microbes like Escherichia coli.
One key strategy involves the heterologous expression of enzymes that can channel intermediates from fatty acid biosynthesis or β-oxidation towards the desired product. nih.gov For instance, the enzyme PhaG, a 3-hydroxyacyl-ACP:CoA transacylase from Pseudomonas putida, plays a crucial role in linking fatty acid synthesis to PHA production by converting 3-hydroxyacyl-ACPs to 3-hydroxyacyl-CoAs. nih.govresearchgate.net By expressing phaG in engineered E. coli strains, researchers have successfully produced medium-chain 3-hydroxy fatty acids. nih.gov In strains of E. coli lacking key enzymes of the β-oxidation pathway (fadA, fadD, and fadI) and overexpressing phaG, a production of 50 mg/L of medium-chain 3-hydroxy fatty acids has been observed. nih.gov
Further metabolic engineering efforts focus on optimizing the host organism to increase the precursor supply and prevent the degradation or diversion of the target molecule. This includes deleting genes involved in competing pathways, such as those for β-oxidation (e.g., fadE), and overexpressing genes that enhance the flux towards the desired product. nih.govprinceton.edu For example, increasing the expression of 3-hydroxyacyl-ACP dehydratase (FabZ) has been shown to significantly boost the production of octanoic acid, a related C8 compound. nih.gov
A study by Radivojevic et al. (2016) demonstrated the synthesis of a library of compounds derived from (R)-3-hydroxyoctanoic acid, which itself is produced from bacterial polyhydroxyalkanoate (PHA). researchgate.net This highlights the potential of using these microbial polymers as a starting material for a range of valuable chemicals. researchgate.net
| Strain | Genetic Modification | Product | Titer | Reference |
| E. coli RAID | pTRC99a-PpuphaG | Medium-chain 3-hydroxy fatty acids | 50 mg/L | nih.govresearchgate.net |
| E. coli RADI | pTRC99a-PpuphaG | C8-C12 3-hydroxy methyl esters | 55 mg/L | nih.gov |
| E. coli RADI | pTRC99a-PpuphaG-EcfadM | C7-C13 methyl ketones | 170 mg/L | nih.gov |
| E. coli +fabZ ΔfadE ΔfumAC ΔackA (TE10) | Overexpression of fabZ, deletion of fadE, fumAC, ackA | Octanoic Acid | 500 mg/L | nih.govresearchgate.net |
Optimization of Substrate Utilization and Metabolic Flux in Bioreactors
Efficient production of this compound at an industrial scale necessitates the optimization of fermentation processes within bioreactors. Key parameters include substrate feeding strategies, pH control, and oxygen supply to maximize cell density and product yield. nih.govasm.org
Fed-batch cultivation is a commonly employed strategy to achieve high cell densities and high productivity of PHAs and their monomeric units. nih.govasm.orgnih.gov In this approach, a carbon source, such as octanoic acid or glucose, is fed to the culture to maintain optimal growth and production conditions. nih.govasm.orgfrontiersin.org For instance, in the production of poly(3-hydroxyoctanoate) (PHO) by Pseudomonas putida GPo1, a fed-batch process using octanoate (B1194180) as the carbon source and under nitrogen-limited conditions has been successfully scaled up to a 650-liter bioreactor. nih.govasm.org This resulted in cell densities as high as 53 g/L with a PHO content of 60% (wt/wt). nih.govasm.org
Metabolic flux analysis (MFA) is a powerful tool used to understand and optimize the flow of carbon through the metabolic network of the production organism. rsc.orgnih.gov By using 13C-labeled substrates, researchers can trace the fate of carbon atoms and identify bottlenecks or competing pathways that divert resources away from the desired product. nih.govnih.gov For example, MFA can reveal limitations in the availability of key precursors like acetyl-CoA and ATP, which are crucial for fatty acid biosynthesis. nih.gov This knowledge allows for targeted genetic modifications to redirect metabolic flux and enhance product formation. nih.govresearchgate.net
The choice of substrate is also critical. While sugars like glucose are common, the use of fatty acids or their derivatives can directly feed into the relevant biosynthetic pathways. nih.gov For example, Pseudomonas oleovorans has been shown to produce unsaturated polyesters when grown on this compound or 3-hydroxy-7-octenoic acid as the sole carbon source. taylorandfrancis.com Optimization of the C:N ratio in the feed medium is another important factor, as nitrogen limitation can trigger the accumulation of storage compounds like PHAs. nih.gov
| Organism | Bioreactor Strategy | Substrate(s) | Key Findings | Reference |
| Pseudomonas putida GPo1 | Fed-batch | Sodium octanoate | Achieved 53 g/L cell dry mass with 60% PHO content. | nih.govasm.org |
| Recombinant E. coli LSBJ | Fed-batch | Glucose, Decanoic acid | Converted 25 g of decanoic acid to poly(3-hydroxydecanoate) with 89.4% yield. | frontiersin.org |
| Engineered E. coli | Fed-batch | Minimal medium | Produced up to 1 g/L of free octanoic acid. | nih.govresearchgate.net |
| Yarrowia lipolytica | Fed-batch | Oleic acid | Produced 282 mg/L of γ-dodecalactone. | dtu.dk |
Biocatalytic Approaches and Enzyme Engineering for Targeted Synthesis
In addition to whole-cell fermentation, biocatalytic approaches using isolated enzymes offer a more controlled and specific route to this compound. This strategy often involves the depolymerization of microbially produced PHAs or the direct conversion of precursor molecules. researchgate.netebi.ac.uk
Extracellular PHA depolymerases, such as the one from Pseudomonas fluorescens GK13, can hydrolyze poly(3-hydroxyoctanoic acid) (PHO) into its monomeric units. ebi.ac.uk Immobilization of this enzyme has been shown to lead to the almost complete hydrolysis of the polymer to (R)-3-hydroxyoctanoic acid monomers. ebi.ac.uk This method provides a direct route to obtaining enantiomerically pure hydroxycarboxylic acids. ethz.chresearchgate.net
Enzyme engineering plays a crucial role in improving the efficiency, specificity, and stability of these biocatalysts. mdpi.com Techniques like directed evolution and site-directed mutagenesis are used to create enzyme variants with enhanced properties. For example, cytochrome P450 enzymes can be engineered for the specific hydroxylation of fatty acids. mdpi.comacs.org While not directly targeting the 3-position, this demonstrates the potential of enzyme engineering to create biocatalysts for specific C-H bond functionalization.
Another innovative approach is the use of enzyme cascades, where multiple enzymes are used in a one-pot reaction to convert a simple starting material into a complex product. mdpi.com This can involve, for example, a lipase (B570770) for esterification followed by other enzymes for further modifications. mdpi.com The synthesis of (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid, a component of cyclosporin (B1163) A, has been achieved through asymmetric transfer hydrogenation of a β-ketoanilide, showcasing a chemoenzymatic approach to complex hydroxy acid derivatives. royalsocietypublishing.org
The development of biocatalytic processes often involves optimizing reaction conditions, such as the use of ionic liquids as solvents to enhance substrate solubility and enzyme stability. mdpi.com These advanced biocatalytic systems hold promise for the efficient and sustainable synthesis of specifically functionalized fatty acids like this compound.
Chemical Synthesis and Stereocontrolled Methodologies for 3 Hydroxy 6 Octenoic Acid and Its Derivatives
Stereoselective and Enantioselective Total Synthesis Routes
The synthesis of specific stereoisomers of 3-hydroxy-6-octenoic acid and its derivatives is a significant challenge in organic chemistry, driven by the presence of these moieties in complex natural products like cyclosporine. Researchers have developed various methodologies to control the stereochemistry at the C2, C3, and C4 positions.
One notable approach involves the synthesis of the (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid, an unusual amino acid found in cyclosporine. acs.orgroyalsocietypublishing.org A key strategy for achieving the desired syn-(2S,3R) stereochemistry involves the asymmetric transfer hydrogenation (ATH) of a β-ketoanilide precursor with an N-methyl substituent, which yields the desired anti-product relative to the C4 methyl group. royalsocietypublishing.org Alternative methods have included lengthy routes starting from the chiral pool or less specific aldol (B89426) reactions. royalsocietypublishing.org
Another strategy focuses on the synthesis of 2-acetylamino-3-hydroxy-4-methyl-6-octenoic acid (AHMOA). This route begins with the reaction of (R)-2-methyl-4-pentenal with tert-butyl isocyanoacetate, which produces an inseparable mixture of trans-oxazolines. tandfonline.com Following ring cleavage and separation of the resulting N-formylamino acid esters, the desired (2S,3R,4R,6E) isomer can be isolated. tandfonline.com Hydrolysis of the formyl group and subsequent N-acetylation yields the final product. tandfonline.com The threo (syn) configuration at C2 and C3 is confirmed through NMR analysis of trans-oxazolidone derivatives. tandfonline.com
Furthermore, stereodivergent syntheses have been developed to access different stereoisomers. For instance, the synthesis of (2R,3R) and (2R,3S)-3-hydroxyleucine, a related β-hydroxy-α-amino acid, utilizes the stereo- and regioselective bromohydration of an olefin, where intramolecular participation of a sulfinyl group is a key step. researchgate.net This highlights how functional groups can be used to direct the stereochemical outcome of a reaction. Total synthesis efforts targeting complex molecules often rely on establishing key stereocenters early in the sequence. nih.gov For example, the synthesis of (+)-alterbrassicicene C employs an oxiranium mediated ether ring expansion and an oxa-Michael/retro-oxa-Michael cascade to construct its complex oxa-bridged ring system. nih.gov
Table 1: Summary of Selected Stereoselective Synthesis Routes
| Target Compound/Derivative | Key Synthetic Strategy | Precursors | Stereochemical Control Method | Ref |
| (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid | Asymmetric Transfer Hydrogenation (ATH) | β-ketoanilide with N-Me substituent | Ruthenium-catalyzed hydrogenation | royalsocietypublishing.org |
| (2S,3R,4R,6E)-2-Acetylamino-3-hydroxy-4-methyl-6-octenoic acid (AHMOA) | Oxazoline synthesis and separation | (R)-2-methyl-4-pentenal, tert-butyl isocyanoacetate | Chromatographic separation of diastereomeric intermediates | tandfonline.com |
| (2R,3R) and (2R,3S)-3-Hydroxyleucine | Intramolecular Sulfinyl Group Participation | Olefin with a sulfinyl group | Stereo- and regioselective bromohydration | researchgate.net |
| (+)-Alterbrassicicene C | Oxa-Michael/retro-oxa-Michael cascade | Ketone precursor, aldehyde | Conformational control of carbocyclic core | nih.gov |
Synthetic Strategies for Chiral this compound Building Blocks
The creation of enantiomerically pure building blocks is fundamental for the total synthesis of complex molecules containing the this compound scaffold. These building blocks, possessing defined stereocenters, are crucial intermediates that streamline the assembly of the final target.
Enzymatic catalysis is a powerful tool for generating chiral building blocks. Lipases, such as Candida rugosa lipase (B570770) (CRL), have demonstrated high enantioselectivity in the esterification of methyl-branched carboxylic acids. diva-portal.org For instance, CRL shows a preference for (R)-3-methylcarboxylic acids, providing a method for kinetic resolution. diva-portal.org The presence of a double bond at a remote position, such as in 3,7-dimethyl-6-octenoic acid (citronellic acid), can enhance the enantioselectivity of the enzyme. diva-portal.org Another biocatalytic approach involves the degradation of polyhydroxyalkanoate (PHA) biopolymers. researchgate.net Methanolysis of PHA produced by bacteria like Pseudomonas putida can yield (R)-3-hydroxyalkanoic acid methyl esters with very high enantiomeric excess (>99.9%). researchgate.net Subsequent saponification provides the corresponding chiral (R)-3-hydroxyalkanoic acids. researchgate.net This method is considered highly efficient for producing chiral 3-hydroxy acids compared to the chemical reduction of 3-keto esters. researchgate.net
Chiral pool synthesis represents another major strategy, utilizing readily available, enantiopure natural products as starting materials. For example, divergent synthetic approaches to (2S,3S)-3-hydroxyleucine building blocks have been developed starting from stereoisomerically pure amino alcohols. beilstein-journals.org By applying different protecting group strategies, these building blocks can be prepared for further elaboration at either the C- or N-terminus, making them suitable for techniques like solid-phase peptide synthesis (SPPS). beilstein-journals.org
Asymmetric synthesis methods that create stereocenters are also widely employed. These include asymmetric hydrogenation and diastereoselective aldol reactions. beilstein-journals.org The synthesis of β-(3-hydroxypyrazol-1-yl) ketones with high enantioselectivity (94-98% ee) has been achieved through an organocatalyzed Michael addition, demonstrating the utility of small-molecule catalysts in generating chiral ketones that can serve as precursors. nih.gov
Table 2: Overview of Synthetic Strategies for Chiral Building Blocks
| Strategy | Method | Example Application | Key Features | Ref |
| Enzymatic Resolution | Lipase-catalyzed esterification | Resolution of rac-3,7-dimethyl-6-octenoic acid using Candida rugosa lipase | High enantioselectivity for specific stereoisomers (e.g., R-acids) | diva-portal.org |
| Biocatalysis | Degradation of biopolymers | Production of (R)-3-hydroxyoctanoic acid from bacterial polyhydroxyalkanoate (PHA) | Provides high enantiomeric excess (>99.9% ee); sustainable source | researchgate.net |
| Chiral Pool Synthesis | Derivatization of natural products | Synthesis of (2S,3S)-3-hydroxyleucine building blocks from pure amino alcohols | Utilizes existing stereocenters; requires suitable protecting group strategies | beilstein-journals.org |
| Asymmetric Catalysis | Organocatalyzed Michael Addition | Synthesis of chiral β-(3-hydroxypyrazol-1-yl) ketones | High enantioselectivity; uses small organic molecule catalysts | nih.gov |
Derivatization and Functionalization Strategies for Analogs
The functional groups of this compound—the carboxylic acid, the hydroxyl group, and the carbon-carbon double bond—offer multiple sites for chemical modification. These derivatization strategies are essential for creating analogs for structure-activity relationship (SAR) studies and for synthesizing a variety of natural products. beilstein-journals.org
The hydroxyl and amino groups are common targets for functionalization. In the context of synthesizing natural product substructures, such as the tripeptide unit of muraymycin antibiotics, the 3-hydroxy position of (2S,3S)-3-hydroxyleucine building blocks can be acylated with fatty acid side chains. beilstein-journals.org This is often achieved through standard esterification protocols. The amino group can be protected or participate in peptide bond formation (amidation). beilstein-journals.orgsmolecule.com
The carboxylic acid moiety can be readily converted into esters, such as methyl esters, to enhance solubility or to act as a protecting group during other synthetic transformations. smolecule.com Chemical derivatization is also employed to improve analytical detection, for instance, by reacting the carboxylic acid with a reagent like 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) to enhance ionization efficiency in liquid chromatography-mass spectrometry (LC-MS) analysis. frontiersin.org
The double bond in the octenoic acid chain provides another site for functionalization. It can undergo hydrogenation to yield the saturated 3-hydroxyoctanoic acid derivative. smolecule.com Alternatively, the double bond can be subjected to epoxidation. semanticscholar.org For example, lipases like Candida antarctica lipase B (CALB) can catalyze the in situ formation of peroxycarboxylic acids (e.g., from octanoic acid and hydrogen peroxide), which then act as epoxidizing agents for olefins under mild conditions. semanticscholar.org This enzymatic approach allows for the regio- and chemoselective modification of the double bond. semanticscholar.org
Table 3: Summary of Derivatization and Functionalization Strategies
| Functional Group | Reaction Type | Reagents/Catalysts | Product Type | Ref |
| Hydroxyl Group | Esterification / Acylation | Fatty acids, acid chlorides | 3-O-acylated derivatives | beilstein-journals.org |
| Carboxylic Acid | Esterification | Alcohols (e.g., Methanol) | Alkyl esters | smolecule.com |
| Carboxylic Acid | Derivatization for Analysis | 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ), EDC, HOAt | Amide derivatives for LC-MS | frontiersin.org |
| Amino Group | Amidation / Peptide Coupling | Carboxylic acids, coupling reagents | Amides, peptides | beilstein-journals.orgsmolecule.com |
| Alkene (C=C) | Hydrogenation | H₂, catalyst (e.g., Pt, Pd) | Saturated alkanoic acids | smolecule.comgoogle.com |
| Alkene (C=C) | Epoxidation | H₂O₂, octanoic acid, Lipase (CALB) | Epoxides | semanticscholar.org |
Biological Significance and Mechanistic Studies of 3 Hydroxy 6 Octenoic Acid Structural Motifs
Structural Integration into Biopolymers (e.g., Unsaturated Polyhydroxyalkanoates)
3-Hydroxy-6-octenoic acid is a key monomer that can be incorporated into polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters produced by various microorganisms as intracellular carbon and energy storage materials. researchgate.net Specifically, it is a constituent of medium-chain-length PHAs (mcl-PHAs), which are composed of monomers with 6 to 14 carbon atoms. mdpi.comresearchgate.net
The bacterium Pseudomonas oleovorans is particularly adept at producing unsaturated mcl-PHAs. taylorandfrancis.com When this microorganism is cultivated under nutrient-limiting conditions with an appropriate carbon source, it can synthesize and accumulate these polyesters. taylorandfrancis.com For instance, when P. oleovorans was grown on this compound as the sole carbon source, the resulting polyester (B1180765) consisted mainly of unsaturated C8 repeating units. taylorandfrancis.com The incorporation of such unsaturated monomers is significant because the double bonds provide reactive sites for subsequent chemical modifications, allowing for the creation of novel biomaterials with tailored properties. rsc.org
The composition of the PHA is directly influenced by the substrate provided to the bacteria. asm.org The biosynthesis from unsaturated fatty acids occurs via the β-oxidation pathway, where intermediates are channeled into PHA synthesis. pnas.org In transgenic Arabidopsis thaliana engineered to produce mcl-PHAs, 3-hydroxyoctenoic acid, along with its saturated counterpart 3-hydroxyoctanoic acid, were found to be the major monomers, demonstrating that plant fatty acid β-oxidation can also generate the necessary R-3-hydroxyacyl-CoA precursors for polymerization. pnas.org The ability of PHA synthases to incorporate a variety of monomers, including unsaturated ones like this compound, highlights the metabolic versatility of these enzymes and the potential for producing a wide range of functional biopolymers. nih.gov
Contribution to Bioactive Natural Product Structures and their Biological Activities
The 3-hydroxyoctenoic acid structural unit is not only a building block for biopolymers but also a crucial component of various bioactive natural products, particularly cyclic lipopeptides produced by bacteria. These compounds often exhibit potent antimicrobial and phytotoxic activities.
One prominent group of such natural products is the syringomycins, which are cyclic lipodepsipeptides produced by the phytopathogenic bacterium Pseudomonas syringae. nih.govusu.edu Syringomycin E, for example, contains a long, unbranched 3-hydroxy fatty acid tail attached to a cyclic peptide ring. usu.edu The amphipathic nature conferred by the fatty acid allows these molecules to insert into the plasma membranes of target organisms, such as fungi and plant cells, forming ion-conducting channels that disrupt the membrane potential and lead to cell death. usu.eduapsnet.org The lipid tail, which can be a derivative of hydroxyoctanoic acid, is essential for this membrane-disrupting activity. researchgate.net
Another class of relevant lipopeptides belongs to the viscosin (B1683834) group, also produced by Pseudomonas species. nih.govrhizoclip.be These nonapeptides are cyclized via an ester bond and are N-terminally acylated with a 3-hydroxy fatty acid, commonly (R)-3-hydroxydecanoic acid, though variations exist. frontiersin.org The biological activity of the viscosin group, which includes antimicrobial properties against Gram-positive bacteria, is critically dependent on the interactions between the lipopeptide and the cell membrane, a process in which the fatty acid tail plays a pivotal role. nih.govfrontiersin.org
Structure-activity relationship (SAR) studies on these natural products have provided significant insights into the functional importance of the hydroxy fatty acid moiety. For cyclic lipopeptides like pseudodesmin A, a member of the viscosin group, research has demonstrated that a critical length of the β-hydroxy fatty acid chain is essential for its antimicrobial activity. nih.gov This underscores the importance of the fatty acid's interaction with the lipid bilayer of the target membrane. nih.gov
In the case of syringomycin, the C-terminal residue of the peptide ring has been shown to be important for its antifungal activity. nih.gov While direct SAR studies focusing specifically on varying the length and saturation of the 3-hydroxyoctenoic acid tail are less common, the general consensus is that the lipophilic nature of this fatty acid is indispensable for biological function. The fatty acid chain facilitates the insertion of the molecule into the plasma membrane, which is the primary target of its action. apsnet.orgnih.gov For viscosin and its analogs, the peptide lactone ring may act as an ionophore, while the fatty acid side chain provides membrane-directed properties, imparting selectivity and specificity. google.com
Comparative Analysis with Related Hydroxy Fatty Acids in Metabolic Contexts (e.g., Saturated 3-Hydroxyoctanoic Acid as a β-oxidation Intermediate and HCA3 Receptor Ligand)
A comparative analysis of this compound with its saturated analog, 3-hydroxyoctanoic acid, reveals distinct yet interconnected roles in metabolism.
Saturated 3-Hydroxyoctanoic Acid as a β-oxidation Intermediate: 3-Hydroxyoctanoic acid is a well-established intermediate in the mitochondrial β-oxidation of fatty acids. ontosight.aiontosight.ai This metabolic pathway is a major process for energy production, where fatty acids are broken down to generate acetyl-CoA. During the degradation of an eight-carbon fatty acid like octanoic acid, 3-hydroxyoctanoyl-CoA is formed. In certain metabolic disorders or under specific dietary conditions like the use of medium-chain triglycerides, levels of 3-hydroxyoctanoic acid can increase. nih.govhmdb.ca Its presence in urine can be a marker for certain metabolic conditions. hmdb.ca
3-Hydroxyoctanoic Acid as an HCA3 Receptor Ligand: Beyond its role as a metabolic intermediate, (R)-3-hydroxyoctanoic acid is recognized as an endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B. wikipedia.orgfrontiersin.orgnih.gov HCA3 is a G protein-coupled receptor found in humans and higher primates, predominantly expressed in adipocytes. frontiersin.org When plasma concentrations of β-oxidation intermediates like 3-hydroxyoctanoic acid rise, such as during fasting, they activate HCA3. frontiersin.orgnih.gov This activation leads to the inhibition of lipolysis (the breakdown of fat) in adipocytes, functioning as a negative feedback mechanism to prevent excessive release of fatty acids from fat stores. frontiersin.orgnih.gov This signaling role highlights how a simple metabolic intermediate can also function as a signaling molecule to regulate metabolic homeostasis. nih.gov
Comparative Context: While saturated 3-hydroxyoctanoic acid is a direct intermediate in the standard β-oxidation spiral and a signaling molecule for the HCA3 receptor, the metabolic processing of unsaturated this compound requires additional enzymatic steps. The presence of the cis-double bond at an even-numbered carbon position necessitates auxiliary enzymes to handle the non-standard intermediate during β-oxidation. oup.com In plants, for example, the breakdown of fatty acids with such double bonds is thought to generate the (R)-3-hydroxyacyl-CoA intermediates that can be diverted for PHA synthesis. pnas.org
Advanced Analytical Techniques for 3 Hydroxy 6 Octenoic Acid Research
Chromatographic Separation Methods for Complex Mixtures (e.g., HPLC, GC)
Chromatographic techniques are fundamental in isolating 3-Hydroxy-6-octenoic acid from intricate biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used methods for this purpose.
High-Performance Liquid Chromatography (HPLC) is instrumental in separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the analysis of 3-hydroxy fatty acids, reversed-phase columns, such as C18, are frequently employed. The separation is typically achieved using a mobile phase gradient, often a mixture of water and an organic solvent like acetonitrile, sometimes with the addition of a small percentage of formic acid to enhance ionization efficiency for subsequent mass spectrometry detection. Chiral HPLC, utilizing specialized columns like Chiralpak AD-H, can be used to separate enantiomers of hydroxy fatty acids, which is crucial for studies involving chiral synthesis.
Gas Chromatography (GC) is another cornerstone technique, particularly effective for volatile or semi-volatile compounds. To enhance the volatility of this compound for GC analysis, a derivatization step is often necessary. This commonly involves converting the carboxylic acid and hydroxyl groups into more volatile esters and ethers, for instance, through trimethylsilyl (B98337) (TMS) derivatization. The derivatized analyte is then introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The choice of column is critical, with HP-5MS capillary columns being a common selection for this type of analysis.
A study on the production of (R)-3-hydroxycarboxylic acids by Pseudomonas putida utilized GC for the measurement of these compounds. Similarly, research on fatty acid oxidation disorders has relied on GC-MS to quantify 3-hydroxy fatty acids in various biological samples.
Spectroscopic Characterization for Structural Elucidation (e.g., NMR, IR)
Once isolated, spectroscopic methods are employed to confirm the structural identity of this compound.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a hydroxy carboxylic acid like this compound would be expected to show characteristic absorption bands. A broad band in the region of 3600–2800 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid's hydroxyl group, involved in hydrogen bonding. A strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid group. The presence of a hydroxyl group elsewhere in the molecule would also give rise to a characteristic O-H stretching band.
Mass Spectrometry Approaches for Identification and Quantification (e.g., LC-MS, GC-MS, MS/MS)
Mass spectrometry (MS) is a highly sensitive technique used for both the identification and quantification of compounds. It is often coupled with chromatographic methods to analyze complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This technique is particularly useful for analyzing non-volatile and thermally labile compounds like this compound. After separation by HPLC, the analyte is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. In studies of fungal polyketide synthases, LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) was used to detect a related compound, 3R-hydroxyl-4R-methyl-6E-octenoic acid, by monitoring for its expected [M+H]⁺ and [M-H]⁻ ions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile compounds. Following separation by GC, the molecules are ionized, typically by electron impact (EI), and the resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. This allows for confident identification by comparing the obtained spectrum with libraries of known compounds. The Human Metabolome Database contains a predicted GC-MS spectrum for 3-hydroxyoct-6-enoic acid after TMS derivatization. Quantitative analysis of 3-hydroxy fatty acids is often performed using GC-MS in selected ion monitoring (SIM) mode, which increases sensitivity and specificity.
Tandem Mass Spectrometry (MS/MS) provides an even higher level of structural information and specificity. In MS/MS, a specific ion from the first mass analysis is selected, fragmented, and the resulting fragment ions are analyzed. This technique is invaluable for confirming the identity of a compound in a complex matrix and for elucidating its structure. Predicted LC-MS/MS spectra for 3-hydroxyoct-6-enoic acid are available in public databases.
Below is an interactive table summarizing the mass spectrometry approaches:
| Technique | Coupled With | Ionization Method | Key Application for this compound | Reference |
|---|---|---|---|---|
| LC-MS | HPLC | Electrospray Ionization (ESI) | Analysis of non-volatile forms, detection in biological fluids. | |
| GC-MS | GC | Electron Impact (EI) | Analysis of volatile derivatives, identification via spectral libraries. | |
| MS/MS | LC or GC | Various (e.g., ESI, CI) | Structural confirmation and enhanced specificity in complex mixtures. |
Isotopic Labeling and Tracing Methodologies for Biosynthetic Pathway Elucidation
Isotopic labeling is a powerful tool for tracing the metabolic fate of a molecule and elucidating its biosynthetic pathway. This involves introducing atoms with a non-standard isotopic composition (e.g., ¹³C, ¹⁸O, ²H) into a precursor molecule and then tracking their incorporation into the final product.
In the study of the biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine, a key intermediate was identified as 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid. This identification was confirmed through in vivo labeling studies using [1-¹³C, ¹⁸O₂]acetate, which demonstrated the retention of ¹⁸O in the 3-hydroxy group of the intermediate. This provided direct evidence for the origin of the oxygen atom at that position.
Furthermore, stable isotope dilution assays are a gold standard for accurate quantification. These methods use a known amount of a stable isotope-labeled version of the analyte (e.g., with ¹³C or ²H) as an internal standard. Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it can correct for variations in sample preparation and analysis, leading to highly accurate measurements. For the analysis of 3-hydroxy fatty acids
Applications and Translational Research Avenues for 3 Hydroxy 6 Octenoic Acid
Potential in Biopolymer and Advanced Material Science
3-Hydroxy-6-octenoic acid is a significant monomer unit for the production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). nih.gov PHAs are a family of biodegradable and biocompatible polyesters synthesized by numerous bacteria as intracellular carbon and energy storage granules. mdpi.comfrontiersin.org Unlike the more common short-chain-length PHAs which are typically hard and brittle, mcl-PHAs containing monomers like this compound often exhibit elastomeric or rubber-like properties. nih.govresearchgate.net
The incorporation of this compound into PHA polymers has been observed in both native bacterial systems and engineered organisms. For instance, bacteria such as Pseudomonas oleovorans can incorporate this unsaturated monomer into PHAs. ethz.ch Research has also demonstrated the feasibility of producing mcl-PHAs in plants; transgenic Arabidopsis thaliana expressing a PHA synthase gene was found to accumulate PHAs where 3-hydroxyoctenoic acid was a major constituent monomer. pnas.org This finding suggests that the β-oxidation pathways of plants can supply the necessary precursors for synthesizing these advanced biopolymers. pnas.org
The double bond within the this compound monomer is a key feature for materials science. It introduces a site for chemical modification, allowing for the cross-linking of polymer chains or the attachment of other functional molecules. This potential for post-synthesis modification can be used to tailor the physical and chemical properties of the resulting biopolymer, creating advanced materials with customized characteristics for specific applications. The unsaturation also impacts the polymer's conformational stability compared to its saturated counterparts.
| Organism | Key Finding | Reference |
|---|---|---|
| Arabidopsis thaliana (transgenic) | Engineered to produce medium-chain-length PHAs; 3-hydroxyoctenoic acid was identified as a major monomer, indicating plant fatty acid β-oxidation can create precursors for these polymers. | pnas.org |
| Pseudomonas oleovorans | Capable of producing PHAs that include unsaturated monomers like this compound. | ethz.ch |
| Various | A patent for biodegradable sustainable polyesters lists this compound as a potential monomer component. | google.com |
Role as a Key Synthetic Intermediate for Bioactive Compounds
The enantiomerically pure forms of 3-hydroxyalkanoic acids, which can be obtained through the hydrolysis of bacterially produced PHAs, are highly valuable chiral building blocks in organic synthesis. ethz.ch These molecules serve as versatile starting materials for the synthesis of a wide range of high-value products, including pharmaceuticals, vitamins, and antibiotics. ethz.chresearchgate.net this compound is particularly notable due to its three distinct functional regions: the carboxylic acid, the secondary alcohol, and the carbon-carbon double bond. This trifunctionality allows for a diverse array of chemical transformations.
Research on the closely related saturated compound, (R)-3-hydroxyoctanoic acid, has demonstrated the potential of this molecular scaffold. researchgate.net Libraries of derivatives synthesized from (R)-3-hydroxyoctanoic acid have shown significant antimicrobial activity. researchgate.net Furthermore, attaching such (R)-3-hydroxyacids to short peptides has been shown to enhance their anticancer properties. researchgate.net The unsaturated nature of this compound provides an additional site for chemical reactions, further expanding its utility as a synthetic intermediate. For example, it could be used in the synthesis of complex natural products, such as the bioactive cyclodepsipeptide spiruchostatin A, which incorporates a structurally similar unsaturated β-hydroxy acid. mdpi.com
| Precursor Type | Synthesized Product Class | Observed Bioactivity | Reference |
|---|---|---|---|
| (R)-3-hydroxyoctanoic acid | Ester and halogenated derivatives | Antimicrobial and antifungal | researchgate.net |
| (R)-3-hydroxyacids | Peptide conjugates | Enhanced anticancer activity | researchgate.net |
| (S)-3-hydroxy-7-mercaptohept-4-enoic acid | Cyclodepsipeptide (Spiruchostatin A) | Histone Deacetylase (HDAC) inhibitor | mdpi.com |
| 3-hydroxy-octanoic acid | Cyclic lipopeptides | Activity against Gram-positive pathogens | nih.gov |
Mechanistic Probes in Enzyme Functionality and Metabolism Studies
This compound and its activated form, 3-hydroxy-6-octenoyl-CoA, are valuable as mechanistic probes for investigating various metabolic pathways and enzyme functions. Their involvement in the biosynthesis of PHAs makes them ideal substrates for studying the enzymes of the fatty acid β-oxidation cycle and PHA synthesis. pnas.org The detection of 3-hydroxyoctenoic acid in PHAs produced by engineered plants provided strong evidence that the plant β-oxidation pathway generates (R)-3-hydroxyacyl-CoA intermediates, which can then be utilized by PHA synthase. pnas.org
These molecules can be used to explore the substrate specificity of key enzymes. For example, they can help characterize PHA synthases and depolymerases, revealing how these enzymes recognize and process monomers with different chain lengths and degrees of unsaturation. pnas.orgthegoodscentscompany.com The extracellular poly(3-hydroxyoctanoic acid) depolymerase from Pseudomonas fluorescens is one such enzyme whose activity and specificity could be further elucidated using substrates derived from this compound. thegoodscentscompany.com
Furthermore, isotopic labeling, such as replacing hydrogen with deuterium, is a powerful technique in biochemical studies. Preparing a deuterated version of this compound would allow researchers to trace its metabolic fate and probe the structure and dynamics of polymers containing it using techniques like neutron scattering. acs.org The related saturated compound, 3-hydroxyoctanoic acid, has been identified as an agonist for the GPR109B receptor, playing a role in regulating fat breakdown (lipolysis). glpbio.com This suggests that this compound could serve as a molecular probe to investigate the structure-activity relationships of lipid-sensing G protein-coupled receptors and their role in metabolic signaling. glpbio.com
| Compound/Method | System/Pathway Investigated | Key Insight Gained | Reference |
|---|---|---|---|
| 3-hydroxyoctenoic acid | Fatty acid β-oxidation in plants | Confirmed the generation of (R)-3-hydroxyacyl-CoA intermediates available for PHA synthesis. | pnas.org |
| Deuterated octanoic acid | PHA biosynthesis and polymer structure | Enabled structural analysis of the resulting biopolymer via neutron scattering and revealed effects on accumulation rate. | acs.org |
| 3-hydroxyoctanoic acid | Lipid-sensing G protein-coupled receptors | Identified as an agonist for the GPR109B receptor, revealing a role in the regulation of lipolysis. | glpbio.com |
| Poly(3-hydroxyoctanoic acid) | Bacterial depolymerase enzymes | Used as a substrate to purify and characterize the depolymerase from Pseudomonas fluorescens. | thegoodscentscompany.com |
Emerging Research Directions and Future Perspectives on 3 Hydroxy 6 Octenoic Acid
Discovery of Novel Biological Pathways and Associated Enzymes
The biological production of 3-hydroxy-6-octenoic acid is intrinsically linked to the metabolism of fatty acids and the biosynthesis of polyhydroxyalkanoates (PHAs) in various microorganisms. While a specific pathway dedicated solely to this compound has not been fully characterized, its formation can be inferred from known metabolic routes. It is primarily considered an intermediate in the production of unsaturated medium-chain-length PHAs (mcl-PHAs).
The biosynthesis is thought to originate from intermediates of either fatty acid synthesis or the β-oxidation of unsaturated fatty acids. When microorganisms are supplied with unsaturated fatty acids like oleic acid or linoleic acid, the β-oxidation pathway can generate unsaturated 3-hydroxyacyl-CoA intermediates.
Key enzymes involved in the putative biosynthetic pathway include:
Acyl-CoA Synthetase (FadD): Activates the precursor fatty acid (e.g., an octenoic acid) to its corresponding acyl-CoA.
Acyl-CoA Dehydrogenase (FadE): This enzyme would typically catalyze the formation of a double bond, but in the context of an already unsaturated substrate, its role would be part of the β-oxidation spiral.
Enoyl-CoA Hydratase (PhaJ/FadB): Catalyzes the hydration of an enoyl-CoA intermediate to form a 3-hydroxyacyl-CoA. In this case, it would act on a C8-enoyl-CoA with a pre-existing double bond at the 6-position to produce (R)-3-hydroxy-6-octenoyl-CoA.
PHA Synthase (PhaC): This key enzyme polymerizes the 3-hydroxyacyl-CoA monomers into the PHA polymer chain. The specificity of the PHA synthase is a critical determinant of the types of monomers that can be incorporated. researchgate.net
Alternatively, some biosynthetic pathways for hydroxylated fatty acids in plants involve enzymes like fatty acid desaturase (FAD2) and 3-ketoacyl-CoA synthase (FAE1), which could represent a model for future discovery in microbial systems. wikipedia.org The AlkBGT enzyme system from Pseudomonas putida is another example of a versatile catalyst capable of the terminal hydroxylation of medium-chain fatty acids, demonstrating the enzymatic machinery that exists for such modifications. frontiersin.org
Table 1: Putative Enzymes in the Biosynthesis of 3-Hydroxy-6-octenoyl-CoA
| Enzyme Class | Specific Enzyme (Example) | Role in Pathway | Reference |
| Acyl-CoA Synthetase | FadD | Activation of precursor fatty acid | frontiersin.org |
| Enoyl-CoA Hydratase | PhaJ | Hydration to form 3-hydroxyacyl-CoA | researchgate.net |
| PHA Synthase | PhaC | Polymerization of monomers into PHA | researchgate.net |
| Fatty Acid Hydroxylase | AlkBGT | Hydroxylation of fatty acids (by analogy) | frontiersin.org |
Advanced Biotechnological Platforms for Sustainable Production and Yield Improvement
The production of PHAs, and by extension their constituent monomers like this compound, is a major focus of industrial biotechnology. The goal is to create economically viable and sustainable alternatives to conventional plastics. researchgate.net Research is centered on developing robust microbial cell factories and optimizing fermentation processes.
Microbial Hosts: Engineered strains of Escherichia coli and Cupriavidus necator are commonly used platforms for PHA production due to their well-understood genetics and rapid growth. researchgate.net For producing PHAs with specific compositions, such as those containing unsaturated monomers, native mcl-PHA producers like various Pseudomonas species are also of high interest. An emerging area is the use of extremophiles, particularly halophiles, which can be cultivated in non-sterile conditions using seawater, significantly reducing production costs associated with sterilization and freshwater usage. mdpi.commdpi.com
Sustainable Feedstocks: A major portion of PHA production cost is attributed to the carbon feedstock. researchgate.net To enhance sustainability, research is moving away from refined sugars towards low-cost, renewable sources such as lignocellulosic hydrolysates, crude glycerol (B35011) from biodiesel production, biowaste, and even gaseous substrates like CO2 and syngas. mdpi.comnih.gov For producing unsaturated PHAs, plant oils or waste cooking oils serve as effective precursors.
Metabolic Engineering and Synthetic Biology: Yield improvement relies heavily on genetic modification of the production host. nih.gov Key strategies include:
Pathway Engineering: Overexpression of core PHA biosynthesis genes (e.g., phaJ and phaC) to enhance metabolic flux towards the desired monomer.
Blocking Competing Pathways: Deleting genes involved in fatty acid degradation (e.g., fadB) to prevent the breakdown of intermediates and increase the precursor pool available for PHA synthesis. frontiersin.org
Dynamic Regulation: Implementing genetic circuits that can dynamically control metabolic pathways, for example, by separating the cell growth phase from the PHA production phase, which is often triggered by nutrient limitation (e.g., nitrogen). mdpi.com
Process Optimization: Using fed-batch or semi-continuous fermentation strategies allows for high-cell-density cultivation, which is crucial for achieving high volumetric productivity. mdpi.com
Table 2: Strategies for Improved Biotechnological Production of Unsaturated PHAs
| Strategy | Approach | Rationale | Reference(s) |
| Host Selection | Use of halophilic bacteria | Reduces sterilization and freshwater costs, lowering overall process expense. | mdpi.commdpi.com |
| Feedstock | Utilize waste streams (e.g., crude glycerol, syngas) | Lowers raw material costs and improves environmental sustainability. | mdpi.comnih.gov |
| Metabolic Engineering | Overexpress PHA synthase (phaC) | Increases the rate of polymerization, pulling flux towards PHA synthesis. | researchgate.net |
| Metabolic Engineering | Knockout of β-oxidation genes (e.g., fadB) | Prevents degradation of fatty acid intermediates, increasing monomer availability. | frontiersin.org |
| Fermentation Mode | High-cell-density fed-batch culture | Maximizes the biomass and thus the total amount of PHA produced per unit volume. | mdpi.com |
Exploration of Undiscovered Biological Activities and Receptor Interactions
The biological activities of this compound are largely unexplored. However, significant insights can be drawn from its saturated analog, 3-hydroxyoctanoic acid, and other medium-chain fatty acids. These molecules are not merely metabolic intermediates but can also act as signaling molecules.
3-Hydroxyoctanoic acid is a known agonist for the G-protein coupled receptor GPR109B (also known as niacin receptor 2, HCAR3). This receptor is expressed in immune cells like neutrophils and adipocytes. Activation of GPR109B by 3-hydroxyoctanoic acid inhibits lipolysis in fat cells. It is plausible that this compound, due to its structural similarity, could also interact with GPR109B or related receptors, potentially with different affinity or efficacy. The presence of the double bond could alter its binding conformation and subsequent signaling output.
Furthermore, medium-chain fatty acids and their derivatives are increasingly recognized for their roles in various physiological processes. For instance, octanoic acid has been studied for its effects on gut microbiota and its potential to suppress inflammatory responses. dovepress.commdpi.commdpi.com As a hydroxylated and unsaturated derivative, this compound could possess unique properties related to immunomodulation, energy metabolism, or as a specific biomarker for certain metabolic states or diseases. Future research is needed to screen this compound against a panel of receptors and in various biological assays to uncover its specific functions.
Development of Integrated Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis, which combines the high selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach for producing complex molecules like this compound. nih.govnih.gov This strategy can provide access to specific enantiomers, which is often crucial for biological activity, and can be more sustainable than purely chemical methods.
A hypothetical chemoenzymatic route to (R)-3-hydroxy-6-octenoic acid could involve several steps. The process might start with a commercially available C8 building block which is then modified using both chemical and enzymatic transformations.
Table 3: Hypothetical Chemoenzymatic Route for this compound
| Step | Transformation | Method | Rationale | Reference (by analogy) |
| 1 | Synthesis of 6-octenoic acid | Chemical Synthesis | Creation of the C8 backbone with the required double bond at the C6 position from a suitable precursor. | google.com |
| 2 | Activation to Thioester | Chemical Reaction | Conversion of the carboxylic acid to a thioester (e.g., N-acetylcysteamine thioester) to mimic a biological substrate. | nih.gov |
| 3 | Enzymatic α,β-Unsaturation | Enzymatic (Acyl-CoA Dehydrogenase) | Introduction of a double bond at the C2-C3 position to create a substrate for the subsequent reduction. | nih.gov |
| 4 | Stereoselective Reduction | Enzymatic (Ene-reductase) | Asymmetric reduction of the C2-C3 double bond to yield the (R)-3-hydroxy configuration. | nih.gov |
| 5 | Hydrolysis | Enzymatic or Chemical | Release of the final this compound from its thioester form. | nih.gov |
This integrated approach leverages the strength of enzymes, such as ene-reductases, to perform highly specific stereoselective reactions that are often difficult to achieve with conventional chemistry. The development of such routes is essential for producing analytical standards and for exploring the properties and applications of this and other rare fatty acids.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for producing 3-Hydroxy-6-octenoic acid in laboratory settings?
- Methodological Answer : The primary biosynthesis route involves bacterial fermentation using Pseudomonas oleovorans strains. When this compound is provided as the sole carbon source, these bacteria synthesize polyhydroxyalkanoates (PHAs) containing unsaturated monomers. Researchers should optimize fermentation conditions (e.g., pH 6.8–7.2, 30°C, aerobic) and monitor carbon uptake via gas chromatography (GC) to track substrate utilization . Chemical synthesis may involve β-oxidation pathway intermediates or enzymatic catalysis, but bacterial systems are more commonly reported for high-purity yields.
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the presence of the unsaturated bond at the C6 position and hydroxyl group at C3. High-Performance Liquid Chromatography (HPLC) with UV detection (210–220 nm) or Mass Spectrometry (GC-MS) quantifies purity (>99% as per safety data analogs) . Differential Scanning Calorimetry (DSC) can assess thermal stability, which is essential for storage recommendations (e.g., −20°C in inert atmospheres to prevent oxidation) .
Advanced Research Questions
Q. What challenges arise in maintaining the unsaturated bond integrity of this compound during bacterial PHA biosynthesis?
- Methodological Answer : Unsaturated bonds in PHAs are prone to oxidation or isomerization under suboptimal conditions. Researchers must maintain strict anaerobic or low-oxygen environments during fermentation to preserve the C6 double bond. Spectroscopic monitoring (FTIR at 1650–1680 cm⁻¹ for C=C stretching) and redox potential sensors in bioreactors can mitigate degradation. Contradictions in monomer saturation levels (e.g., 10% saturated monomers reported in P. oleovorans-derived PHAs) suggest intrinsic enzymatic side activities, necessitating strain engineering or substrate analog screening .
Q. How do researchers reconcile discrepancies in monomer composition data when analyzing PHA polymers derived from this compound?
- Methodological Answer : Discrepancies often stem from analytical limitations or microbial metabolic variability. Cross-validate data using complementary techniques:
- Chromatography : GC-MS for monomer separation and quantification.
- X-ray Diffraction (XRD) : To distinguish crystalline (saturated) vs. amorphous (unsaturated) regions.
- Statistical Modeling : Apply multivariate analysis to cluster batch variations (e.g., Principal Component Analysis of fermentation parameters vs. monomer ratios) . Documenting trace impurities (e.g., 3-Hydroxyoctanoic acid) via LC-MS/MS is critical, as even 1–2% contamination can skew polymer mechanical properties.
Q. What experimental design considerations are critical for studying the metabolic role of this compound in bacterial systems?
- Methodological Answer :
- Carbon Source Specificity : Use isotope-labeled ¹³C-3-Hydroxy-6-octenoic acid to trace its incorporation into PHAs via isotopic ratio mass spectrometry (IRMS).
- Competitive Inhibition Assays : Co-administer with structurally similar substrates (e.g., 3-Hydroxy-7-octenoic acid) to identify enzyme specificity in PHA synthases.
- Knockout Strains : Compare PHA profiles in wild-type vs. phaC (PHA synthase gene) knockout mutants to confirm biosynthetic pathways . Safety protocols for handling bacterial cultures should follow non-hazardous substance guidelines (e.g., no specific toxicity reported for analogs like 3-Hydroxyoctanoic acid) .
Methodological Challenges & Contradictions
Q. How should researchers address the lack of toxicological and ecological data for this compound in risk assessments?
- Methodological Answer : Extrapolate from structurally related compounds (e.g., 3-Hydroxyoctanoic acid, classified as non-hazardous under EU Regulation 1272/2008) . Conduct in vitro cytotoxicity assays (e.g., MTT assay on human fibroblast lines) and Daphnia magna acute toxicity tests (OECD 202) to fill data gaps. For ecological impact, model biodegradation rates using OECD 301B (ready biodegradability) protocols.
Q. What strategies optimize the yield of unsaturated PHAs from this compound in large-scale bioreactors?
- Methodological Answer :
- Fed-Batch Fermentation : Pulse-feeding this compound to avoid substrate inhibition.
- Oxygen Limitation : Use microaerobic conditions (DO < 5%) to favor unsaturated monomer incorporation.
- Downstream Processing : Employ solvent extraction (chloroform/methanol) with antioxidant additives (e.g., BHT) to prevent polymer oxidation during purification . Validate scalability using pilot-scale bioreactors (10–100 L) with real-time pH and temperature control.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
